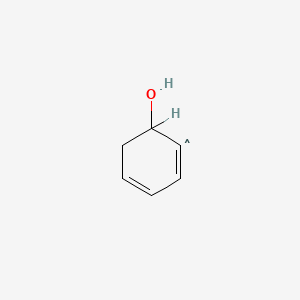

Cyclohexadienyl, 6-hydroxy-

Description

Contextualization within Transient Chemical Intermediates and Reactive Species Chemistry

In the landscape of chemistry, reactions rarely proceed from reactants to products in a single step. Instead, they often journey through a series of fleeting, high-energy species known as transient chemical intermediates. allen.innumberanalytics.comstudysmarter.co.uk These intermediates, which can include carbocations, carbanions, and free radicals, exist for only fractions of a second and are typically not isolable under normal conditions. allen.in Their high reactivity drives the progression of chemical transformations, making their study essential for understanding reaction pathways. numberanalytics.comlibretexts.org

The 6-hydroxycyclohexadienyl species is a prime example of a transient free radical intermediate. allen.instudysmarter.co.uk Free radicals are atoms or molecules that possess an unpaired electron, rendering them highly reactive. libretexts.org The 6-hydroxycyclohexadienyl radical is formed, for instance, through the addition of a hydroxyl radical (•OH) to a benzene (B151609) ring. This process is a key step in aromatic hydroxylation, a fundamental reaction in both industrial chemical synthesis and biological systems. chemistryviews.orgresearchgate.net The transient nature of this radical is defined by its short lifetime, dictated by the experimental conditions and the techniques used for its detection. iupac.org

Significance in Contemporary Mechanistic Organic Chemistry and Biological Systems

The 6-hydroxycyclohexadienyl radical is of profound significance in modern mechanistic organic chemistry, particularly in the study of aromatic hydroxylation reactions. chemistryviews.orgrsc.org Its formation is a critical step in understanding how aromatic compounds, which are often pollutants, are degraded. chemistryviews.org For example, in advanced oxidation technologies like the Fenton reaction, the hydroxylation of aromatic pollutants proceeds through the formation of this radical intermediate. chemistryviews.org The subsequent reactions of the 6-hydroxycyclohexadienyl radical, such as its oxidation, determine the final hydroxylated products. acs.org

In biological systems, the 6-hydroxycyclohexadienyl radical is implicated in processes involving reactive oxygen species (ROS). wikipedia.orgfrontierspartnerships.org ROS, such as the hydroxyl radical, are byproducts of normal oxygen metabolism and can react with cellular components, including aromatic amino acids. wikipedia.orgnih.gov The formation of 6-hydroxycyclohexadienyl-type radicals from the reaction of •OH with aromatic biomolecules is a key event in oxidative damage to proteins and other macromolecules. nih.govresearchgate.net Furthermore, enzymes like cytochrome P450, which are crucial for drug metabolism, are thought to mediate aromatic hydroxylation through pathways involving intermediates with similar characteristics to the 6-hydroxycyclohexadienyl radical. rsc.org The study of this radical, therefore, provides insights into the mechanisms of both oxidative stress and enzymatic catalysis.

Evolution of Research Perspectives on Cyclohexadienyl, 6-hydroxy- Species and Derivatives

The scientific understanding of cyclohexadienyl radicals, including the 6-hydroxy derivative, has evolved considerably over time. Initially, their existence was postulated to explain the products of certain radical reactions. numberanalytics.com However, direct observation was challenging due to their transient nature. The development of advanced spectroscopic techniques, such as pulse radiolysis and electron paramagnetic resonance (EPR) spectroscopy, has been instrumental in characterizing these fleeting species. acs.orgacs.orgnih.gov

Early research focused on identifying the formation of these radicals and their subsequent reaction products. acs.org More recent studies have delved into the kinetics and thermodynamics of their reactions. For instance, the rate constants for the reaction of the 6-hydroxycyclohexadienyl radical with molecules like oxygen have been determined, providing crucial data for atmospheric and combustion chemistry models. researchgate.net Furthermore, computational chemistry has emerged as a powerful tool to complement experimental studies, allowing for the calculation of the structures, stabilities, and reaction pathways of these radicals with a high degree of accuracy. psu.eduacs.org This synergy between experimental and theoretical approaches continues to deepen our understanding of the pivotal role of 6-hydroxycyclohexadienyl and related radicals in chemistry and biology.

Data on the 6-Hydroxycyclohexadienyl Radical

The following table summarizes key data related to the 6-hydroxycyclohexadienyl radical, compiled from various research findings.

| Property | Value | Reference |

| Chemical Formula | C₆H₇O | nih.gov |

| Molecular Weight | 95.12 g/mol | nih.gov |

| Formation | Addition of •OH to benzene | researchgate.net |

| Maximum Absorption Cross-Section | (8.1 ± 1.4) × 10⁻¹⁸ cm² molecule⁻¹ at 280 nm | researchgate.net |

| Reaction with O₂ (k₁ at 252-273 K) | k₁ = (1.4 ± 0.8) × 10⁻¹² exp(-18.6 ± 1.7 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| Self-Reaction (k₂ at 252-285 K) | k₂ = (6 ± 3) × 10⁻¹¹ exp(-2.00 ± 1.6 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| Standard Enthalpy of Reaction with O₂ (ΔH°₂₉₈) | -43.6 ± 2.0 kJ mol⁻¹ | researchgate.net |

Properties

CAS No. |

11084-15-4 |

|---|---|

Molecular Formula |

C6H7O |

Molecular Weight |

95.12 g/mol |

InChI |

InChI=1S/C6H7O/c7-6-4-2-1-3-5-6/h1-3,6-7H,4H2 |

InChI Key |

DKMVMWXBZPDPME-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C]C1O |

Canonical SMILES |

C1C=CC=[C]C1O |

Synonyms |

2,4-Cyclohexadien-1-yl, 6-hydroxy- hydroxycyclohexadienyl radical |

Origin of Product |

United States |

Formation Pathways and Synthetic Methodologies for Cyclohexadienyl, 6 Hydroxy Species

Radical-Mediated Generation of Cyclohexadienyl, 6-hydroxy- Adducts

The generation of 6-hydroxycyclohexadienyl adducts through radical-mediated pathways is a fundamental process in the transformation of aromatic systems. These methods involve the direct addition of a hydroxyl radical to an aromatic ring, often initiated by high-energy processes or photochemical activation.

Hydroxyl Radical Addition Mechanisms to Aromatic Systems

The addition of a hydroxyl radical (•OH) to aromatic compounds is a primary pathway for their atmospheric and aqueous-phase oxidation. This electrophilic addition is a rapid, near-diffusion-controlled reaction. aip.orgnih.gov The reaction with benzene (B151609), for instance, leads to the formation of the hydroxycyclohexadienyl radical (C6H6OH•). aip.orgrsc.orgpku.edu.cn This process is the dominant reactive pathway at temperatures around 298 K and below. osti.gov

The mechanism involves the attack of the •OH radical on the π-electron system of the aromatic ring, breaking the aromaticity and forming a new C-O bond. rsc.org This results in a resonance-stabilized radical intermediate where the unpaired electron is delocalized over the cyclohexadienyl ring system. researchgate.net The addition can occur at different positions on the ring, and for substituted benzenes, the position of attack is influenced by the nature of the substituents. rsc.orgnih.gov For example, with methylated benzenes, multiple adduct isomers can be formed. rsc.org

The reaction is often initiated by the photolysis of hydrogen peroxide (H2O2) or through ionizing radiation in aqueous solutions. nih.govnih.gov The rate constants for the addition of •OH to benzene are on the order of 10^9 to 10^10 M⁻¹s⁻¹. aip.orgpku.edu.cnnih.gov For example, a rate constant of (4.3±0.9)×10⁹ M⁻¹ sec⁻¹ has been determined for the reaction of OH with C6H6. aip.org

Table 1: Rate Constants for the Reaction of Hydroxyl Radical with Benzene

| Reaction | Rate Constant (M⁻¹s⁻¹) | Temperature (K) | Method | Reference |

| •OH + C₆H₆ → C₆H₆OH• | (4.3 ± 0.9) x 10⁹ | 296 | Pulse Radiolysis | aip.org |

| •OH + C₆D₆ → C₆D₆OH• | (4.7 ± 0.9) x 10⁹ | 296 | Pulse Radiolysis | aip.org |

| •OH + Benzene | 1.0 (± 0.1) x 10¹⁰ | Ambient | Pulse Radiolysis | nih.gov |

| •OH + Benzene | (8.0 - 8.1) x 10⁹ | Laser Flash Photolysis | pku.edu.cn |

Photoredox-Catalyzed Pathways for Cyclohexadienyl Intermediate Formation

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. This methodology can be applied to the hydroxylation of aromatic C-H bonds to form phenols, proceeding through a hydroxycyclohexadienyl intermediate. For instance, the direct hydroxylation of benzene to phenol (B47542) using water and air over a Pt-modified WO₃ photocatalyst under visible light has been demonstrated. mdpi.com

The mechanism often involves a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can initiate an electron transfer process. beilstein-journals.org In some systems, a dual catalytic approach combining photoredox catalysis with another catalyst, like a nickel complex, can facilitate the hydroxylation of aryl halides with water. researchgate.net These methods offer a green and efficient alternative to traditional oxidation methods, allowing for the formation of 6-hydroxycyclohexadienyl species under ambient temperature and pressure. acs.orgresearchgate.net The process can be highly selective, and the use of different photocatalysts and reaction conditions can be tuned to favor specific reaction pathways. beilstein-journals.org

Pulse Radiolysis Techniques for Transient Radical Generation

Pulse radiolysis is a powerful technique for generating and studying short-lived radical species like the 6-hydroxycyclohexadienyl radical. aip.orgaip.org This method uses a short, intense pulse of high-energy electrons to irradiate a sample, typically an aqueous solution of an aromatic compound. nih.gov The radiolysis of water produces hydroxyl radicals, which then react with the aromatic substrate. acs.org

The transient hydroxycyclohexadienyl radical can be detected and characterized using time-resolved absorption spectroscopy. nih.govnih.govresearchgate.net The hydroxycyclohexadienyl radical derived from benzene exhibits a characteristic broad absorption spectrum with a maximum around 313 nm. aip.orgaip.org This technique allows for the direct measurement of the rates of formation and decay of the radical, providing valuable kinetic data. aip.orgacs.org For example, pulse radiolysis studies have been used to determine the rate constant for the addition of •OH to benzene and to observe the subsequent reactions of the resulting hydroxycyclohexadienyl radical. aip.orgrsc.org

Table 2: Spectroscopic and Kinetic Data for Hydroxycyclohexadienyl Radicals from Pulse Radiolysis

| Aromatic Precursor | Radical Species | Absorption Maxima (λₘₐₓ, nm) | Rate Constant of Formation (M⁻¹s⁻¹) | Reference |

| Benzene | C₆H₆OH• | 313 | 4.3 x 10⁹ | aip.orgaip.org |

| Benzene (in Microcystin-LR) | Hydroxycyclohexadienyl radical | 270, 310 | 1.0 x 10¹⁰ | nih.govnih.gov |

| Quinoxalin-2-one | OH-adduct on benzene ring | 470 | (5.9–9.7) x 10⁹ | nih.gov |

| 4-(methylthio)phenyl acetic acid | OH-adduct at benzene ring | 320 | - | acs.org |

Enzymatic Reaction Approaches Leading to Cyclohexadienyl, 6-hydroxy- Intermediates

Enzymes play a crucial role in the controlled and selective hydroxylation of aromatic compounds in biological systems. These reactions often proceed through the formation of a 6-hydroxycyclohexadienyl intermediate, which is stabilized within the enzyme's active site.

Role in Cytochrome P450 and Monooxygenase Catalysis

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates, including aromatic compounds. nih.govrsc.org The hydroxylation of aromatic rings by CYP450 is a key step in drug metabolism and the detoxification of xenobiotics. researchgate.net The proposed mechanism involves the activation of molecular oxygen by the heme iron center to form a highly reactive iron(IV)-oxo species known as Compound I. rsc.org

Compound I then attacks the aromatic ring in a rate-determining step, leading to an intermediate with both radical and cationic character. nih.govrsc.org This intermediate can be described as a σ-complex, which is analogous to the 6-hydroxycyclohexadienyl radical. mdpi.com The reaction can proceed through different pathways, including the formation of an arene oxide intermediate, which can then rearrange to the final phenol product. researchgate.netmdpi.com This rearrangement, known as the NIH shift, is a characteristic feature of enzymatic aromatic hydroxylation. govst.edusjtu.edu.cn Some studies also suggest that hydroxyl radicals generated in situ may be involved in the CYP450-dependent metabolic activation of benzene, leading to a hydroxycyclohexadienyl radical. nih.gov

Involvement in Flavoenzyme-Catalyzed Hydroxylations (e.g., Phenol Hydroxylase)

Flavin-dependent monooxygenases are another important class of enzymes that catalyze the hydroxylation of aromatic compounds, particularly activated phenols. nih.govacs.org These enzymes utilize a flavin cofactor (FAD or FMN) to activate molecular oxygen. d-nb.info The catalytic cycle involves the reduction of the oxidized flavin (EFl_ox) by NAD(P)H, followed by the reaction of the reduced flavin (EFl_red) with O₂ to form a C4a-hydroperoxyflavin intermediate (EFlHOOH). nih.govresearchgate.net

This hydroperoxyflavin is the key hydroxylating species. nih.gov It electrophilically attacks the aromatic substrate, leading to the formation of a 6-hydroxycyclohexadienyl intermediate within the enzyme's active site. researchgate.net This intermediate then eliminates a water molecule to yield the hydroxylated aromatic product and the C4a-hydroxyflavin (EFlHOH), which subsequently dehydrates to regenerate the oxidized flavin, completing the catalytic cycle. researchgate.net An example is p-hydroxybenzoate hydroxylase (PHBH), which catalyzes the ortho-hydroxylation of 4-hydroxybenzoate. researchgate.net The NIH shift has also been observed in flavin-dependent monooxygenation reactions, supporting the formation of a cationic intermediate akin to the hydroxycyclohexadienyl species. nih.govpnas.org

Biotransformation Pathways in Microbial Degradation Systems

The formation of 6-hydroxy-cyclohexadienyl species is a critical initial step in the aerobic microbial degradation of aromatic hydrocarbons like benzene. This process is primarily mediated by the action of specific enzymes that introduce hydroxyl groups onto the aromatic ring, breaking its stability and initiating a cascade of reactions leading to mineralization.

The primary mechanism involves the enzymatic addition of a hydroxyl radical (•OH) to the benzene ring. ag.govresearchgate.net This attack forms a resonance-stabilized hydroxycyclohexadienyl radical. ag.govresearchgate.net This radical is not typically an end product but a transient intermediate. In the presence of an oxidizing agent such as O₂ or Fe³⁺, this radical is further oxidized to phenol. ag.gov The initial formation of the hydroxycyclohexadienyl radical is often the rate-limiting step in this degradation sequence due to the low water solubility of the parent aromatic compounds. ag.gov

Bacterial degradation of aromatic compounds under aerobic conditions is often initiated by powerful enzymes called dioxygenases. These multicomponent enzyme systems catalyze the incorporation of two oxygen atoms into the aromatic nucleus, leading to the formation of cis-dihydrodiols. nih.govunesp.br For example, chlorobenzene (B131634) dioxygenase (CDO) from Pseudomonas sp. and toluene (B28343) dioxygenases from Pseudomonas putida are known to oxidize a range of aromatic substrates to their corresponding cis-dihydrodiols. nih.gov While this pathway leads to a dihydroxy derivative rather than the single 6-hydroxy-cyclohexadienyl radical, it represents a key microbial strategy for activating the aromatic ring through hydroxylation.

Under anaerobic conditions, the degradation of benzene can also proceed, though the exact mechanisms are still under investigation. In some methanogenic and nitrate-reducing cultures, phenol has been identified as an intermediate, which strongly implies the transient formation of a hydroxycyclohexadienyl species. nih.gov Studies on nitrate-reducing bacteria, for instance, have shown that while some strains may degrade benzene via intermediates like toluene and benzoate (B1203000), others appear to utilize a pathway involving hydroxylation. nih.gov

The table below summarizes microbial systems and enzymes involved in the initial hydroxylation of aromatic rings, a process central to the formation of hydroxycyclohexadienyl-related intermediates.

| Microbial Species / System | Enzyme System | Aromatic Substrate | Key Intermediate/Product |

| General Aerobic Bacteria | Hydroxylases / Monooxygenases | Benzene | 6-hydroxy-cyclohexadienyl radical |

| Pseudomonas sp. strain P51 | Chlorobenzene Dioxygenase (CDO) | Chlorobenzene, Biphenyl (B1667301) | cis-2,3-dihydro-2,3-dihydroxy derivatives |

| Pseudomonas putida | Toluene Dioxygenase (TDO) | Toluene, Benzene | cis-dihydrodiols |

| Nitrate-reducing cultures | Unspecified | Benzene | Phenol (implying hydroxycyclohexadienyl) |

| Methanogenic cultures | Unspecified | Benzene | Phenol (implying hydroxycyclohexadienyl) |

Organometallic Activation and Nucleophilic Addition Routes to Cyclohexadienyl Adducts

The inherent stability of the aromatic π-system makes it resistant to nucleophilic attack. However, by coordinating the arene to a transition metal fragment, its electronic character is profoundly altered. The metal center acts as a powerful electron-withdrawing group, activating the arene ring toward nucleophilic addition and enabling the synthesis of stable η⁵-cyclohexadienyl adducts. wiley-vch.deresearchgate.net This strategy is a cornerstone of organometallic chemistry for the functionalization of aromatic compounds.

The reaction proceeds via the direct attack of a nucleophile on the face of the arene ring opposite to the metal (exo attack). This results in the formation of a neutral, stable η⁵-cyclohexadienyl complex. wiley-vch.de A wide range of nucleophiles can be used, including hydrides, carbanions, and heteroatomic nucleophiles such as alkoxides (-OR) or amines (-NR₂). psu.edunih.gov The formation of a 6-hydroxy-cyclohexadienyl ligand would conceptually involve the use of a hydroxide (B78521) (OH⁻) or a protected hydroxyl equivalent as the nucleophile.

For example, a general procedure has been developed for the conversion of coordinated arenes to difunctionalized cyclohexadienes. This involves an initial nucleophilic addition to an [(arene)Mn(CO)₃]⁺ complex to yield a stable [(cyclohexadienyl)Mn(CO)₃] compound. psu.edu Similarly, η⁶-coordination of an arene to an iridium(III) complex like [IrCp*]²⁺ activates it for nucleophilic attack, even by weaker heteroatomic nucleophiles, to form intermediate η⁵-cyclohexadienyl adducts. nih.gov

The table below provides examples of organometallic systems that facilitate the formation of cyclohexadienyl adducts through nucleophilic addition to activated arenes.

| Organometallic Fragment | Arene Complex Type | Typical Nucleophiles | Product |

| [Mn(CO)₃]⁺ | Cationic η⁶-arene | H⁻, Ph⁻, CH(CO₂Me)₂⁻ | Neutral η⁵-cyclohexadienyl adduct |

| [FeCp]⁺ | Cationic η⁶-arene | CN⁻, Acetonyl⁻ | Neutral η⁵-cyclohexadienyl adduct |

| [IrCp*]²⁺ | Dicationic η⁶-arene | ⁻OR, HNR₂ | η⁵-cyclohexadienyl adduct |

| [Cr(CO)₃] | Neutral η⁶-arene | Carbanions | Anionic η⁵-cyclohexadienyl adduct |

Generation of Related Hydroxycyclohexadienyl Cations

While the hydroxycyclohexadienyl radical is a key neutral intermediate in oxidation reactions, its corresponding cation can also be generated under specific conditions. The formation of these radical cations represents a distinct chemical pathway from the neutral radical or the metal-stabilized adducts.

One primary route to generate hydroxycyclohexadienyl cations is through the acid-catalyzed dehydration of the hydroxycyclohexadienyl radical in aqueous solutions. osti.govacs.org This process has been demonstrated for the OH adducts of methylated benzenes. The hydroxycyclohexadienyl radical, formed initially by the addition of an •OH radical to the aromatic ring, is protonated in an acidic medium. This is followed by the elimination of a water molecule to yield the corresponding radical cation. osti.gov

The reaction can be represented as: C₆H₅(R)OH + H⁺ ⇌ C₆H₅(R)OH₂⁺ → [C₆H₅(R)]⁺• + H₂O

The rate constant for the protonation step (k(OH adduct + H⁺)) has been determined to be approximately (1.5 ± 0.5) x 10⁹ M⁻¹ s⁻¹. osti.gov These radical cations are characterized by distinct absorption bands in the UV (280-300 nm) and visible (430-470 nm) regions. osti.gov

An alternative method for producing these radical cations involves the direct oxidation of the parent aromatic compound. For example, reacting methylated benzenes with the powerful one-electron oxidizing agent, the sulfate (B86663) radical anion (SO₄⁻•), in a neutral aqueous solution also yields the same radical cations observed in the acid-catalyzed pathway. osti.gov

Electronic Structure, Isomerism, and Conformational Analysis of Cyclohexadienyl, 6 Hydroxy

Positional and Stereoisomerism of Hydroxycyclohexadienyl Radicals

The addition of a hydroxyl radical (•OH) or a hydrogen atom (H•) to a phenol (B47542) molecule can result in several positional isomers of the hydroxycyclohexadienyl radical. rsc.orgnih.gov The position of the new substituent relative to the existing hydroxyl group defines the isomer as ortho, meta, para, or ipso. rsc.org

Positional Isomers: Theoretical and experimental studies have shown that the relative stability of these isomers varies. rsc.orgpsu.edu Calculations at the G4(MP2)-6X level of theory indicate that the ortho-hydroxycyclohexadienyl radical is the most stable isomer. rsc.org The relative energies of the meta, para, and ipso isomers are higher, with the ipso isomer being the least stable. rsc.org This thermodynamic preference, however, does not always dictate the product distribution in reactions, which can be under kinetic control. For instance, in the reaction of H atoms with phenol in a molecular beam, the formation of the ortho isomer is predominant due to a lower entrance channel barrier compared to the other isomers. rsc.org

Stereoisomerism: The 6-hydroxycyclohexadienyl radical can also exhibit stereoisomerism. For the ortho and meta isomers, the orientation of the hydroxyl group relative to the plane of the cyclohexadienyl ring gives rise to syn and anti conformers. rsc.org In the case of the ortho isomer, both syn and anti conformers have been experimentally observed and characterized using REMPI spectroscopy. rsc.org Theoretical calculations show that the anti conformer of the ortho isomer is slightly more stable than the syn conformer. rsc.org

The formation of different isomers is highly dependent on the reaction conditions and the specific reactants. For example, the reaction of •OH with benzene (B151609) primarily forms the 6-hydroxycyclohexadienyl radical, which is the ipso-adduct in the context of phenol hydroxylation. acs.orgrsc.org In contrast, the reaction of H atoms with phenol predominantly yields the ortho isomer. rsc.org Pulse radiolysis studies of benzoate (B1203000) solutions have indicated the formation of a mixture of ortho, meta, and para hydroxycyclohexadienyl radical isomers. researchgate.net

| Isomer | Relative Energy (kJ mol⁻¹) | Calculated Adiabatic Ionization Energy (eV) | Corrected Calculated IE (eV) | Experimental IE (eV) |

|---|---|---|---|---|

| ortho | 0.0 | 6.47 | 6.39 | 6.399(1), 6.409(1) |

| meta | 13.1 | 6.70 | 6.62 | - |

| para | 13.5 | 6.14 | 6.06 | - |

| ipso | 32.0 | 6.91 | 6.83 | - |

Conformational Dynamics and Intramolecular Interactions

The conformational landscape of the 6-hydroxycyclohexadienyl radical is shaped by the interplay of steric and electronic effects, including intramolecular hydrogen bonding. rsc.orgresearchgate.net The flexibility of the six-membered ring and the rotation of the hydroxyl group are key aspects of its conformational dynamics. acs.org

For the ortho-hydroxycyclohexadienyl radical, two stable conformers, syn and anti, are separated by a significant energy barrier. rsc.org A potential energy scan of the OH torsional angle reveals that the anti conformer is lower in energy than the syn conformer, with a substantial barrier for interconversion. rsc.org This high barrier suggests that both conformers can be formed and are stable under typical experimental conditions in a molecular beam. rsc.org

Intramolecular interactions play a crucial role in determining the stability of different conformers and isomers. In some hydroxycyclohexadienylperoxy radicals, intramolecular hydrogen bonding between the hydroxyl group and the peroxy group has been shown to enhance stability. researchgate.net The anomeric effect, involving hyperconjugation between the lone pair on the oxygen atom and adjacent C-C antibonding orbitals, can also contribute to the stabilization of certain conformations. acs.orgacs.org This effect influences the rotational barrier of the hydroxyl group. acs.org

The reaction of the hydroxycyclohexadienyl radical with molecular oxygen leads to the formation of hydroxycyclohexadienylperoxy radicals. rsc.orgacs.org The stereochemistry of these peroxy radicals, specifically the cis and trans isomers, has been a subject of detailed computational investigation. acs.orgnih.gov The trans stereoisomer of the peroxyl radical formed by O2 addition to the ortho position is energetically more stable than the cis isomer. acs.orgnih.gov However, the cyclization of the cis isomer to a bicyclic radical has a significantly lower activation barrier, making this an important pathway in the atmospheric degradation of benzene. acs.orgnih.gov

Aromaticity Perturbations and Delocalization Patterns in Cyclohexadienyl Systems

The addition of a hydroxyl group to a benzene ring disrupts the aromatic π-system, leading to a non-aromatic cyclohexadienyl radical. msu.edu The degree of this perturbation and the resulting electron delocalization patterns are fundamental to understanding the radical's stability and reactivity. psu.edunih.gov

The parent cyclohexadienyl radical is a resonance-stabilized species where the unpaired electron is delocalized over the ortho and para positions of the sp2-hybridized carbons. psu.edu In the 6-hydroxycyclohexadienyl radical, the hydroxyl substituent further influences this delocalization. The interaction between the substituent and the singly occupied molecular orbital (SOMO) of the cyclohexadienyl ring system determines the relative stability of the different positional isomers. psu.edu For instance, the lone pair of the phenolic OH can interact with the SOMO at the para position and with both the LUMO and SOMO at the ortho position, stabilizing these isomers. psu.edu

The aromaticity of transition states can also influence reaction pathways. acs.org While not directly studying the 6-hydroxycyclohexadienyl radical, research on other radical reactions has shown that transition-state aromaticity can control selectivity. acs.org

Computational tools like Nucleus-Independent Chemical Shift (NICS) are used to quantify the aromaticity of cyclic systems. researchgate.netgithub.iogithub.io NICS calculations provide a measure of the magnetic shielding at the center of a ring, with large negative values indicating aromaticity. researchgate.netgithub.io While not typically applied to the non-aromatic ground state of the 6-hydroxycyclohexadienyl radical, NICS could be a valuable tool for analyzing the aromaticity of transition states in its reactions or the aromaticity of the final products formed from its subsequent transformations.

Mechanistic Investigations of Reactivity and Transformation Pathways

Unimolecular Rearrangement and Aromatization Processes

The 6-hydroxycyclohexadienyl radical can undergo unimolecular reactions, primarily leading to the formation of phenol (B47542), an aromatic compound. nih.govresearchgate.net This process, known as aromatization, can occur through dehydrogenation. wikipedia.org

In the absence of other reactants, the 6-hydroxycyclohexadienyl radical can also participate in dimerization and polymerization, resulting in larger molecules. nih.gov For instance, in nitrous oxide-saturated solutions without oxygen, the radical adduct of tryptophan undergoes dimerization and polymerization. nih.gov

The stability of the radical and its propensity for aromatization are influenced by its structure and the surrounding environment. For example, in the gas phase, the reaction of the hydroxyl radical with benzene (B151609) leads to the formation of the 6-hydroxycyclohexadienyl radical, which can then rearrange to form products like phenol. nih.gov Computational studies have been employed to understand the potential energy surfaces and reaction barriers for these rearrangement processes. rsc.org

Bimolecular Reactions of Cyclohexadienyl, 6-hydroxy- Radicals

The 6-hydroxycyclohexadienyl radical readily engages in bimolecular reactions, which significantly influence its fate and the final product distribution.

Reactions with Molecular Oxygen and Peroxyl Radical Formation

One of the most significant bimolecular reactions of the 6-hydroxycyclohexadienyl radical is its reaction with molecular oxygen. acs.orgrsc.org This reaction is reversible and leads to the formation of 6-hydroxycyclohexadienylperoxyl radicals. rsc.orgiwaponline.comrsc.org In aqueous solutions, this equilibrium is observable even at room temperature. iwaponline.comiwaponline.com

The addition of oxygen to the 6-hydroxycyclohexadienyl radical can produce different isomers of the peroxyl radical. rsc.orgrsc.orgpsu.edu Specifically, the reaction yields cis- and trans-isomers of the 6-hydroxycyclohexa-2,4-dienylperoxyl radical and the 4-hydroxycyclohexa-2,5-dienylperoxyl radical. rsc.orgrsc.org The formation of these peroxyl radicals is a crucial step in the atmospheric oxidation of benzene, ultimately leading to products like phenol and other ring-cleaved compounds. nih.gov The rate of this reaction is relatively slow compared to other radical reactions. rsc.org

The subsequent reactions of these peroxyl radicals are complex and can include unimolecular decomposition to form phenol and a hydroperoxyl radical, or intramolecular addition to a double bond, leading to ring cleavage. nih.govrsc.org

Disproportionation and Dimerization Pathways

In addition to reacting with molecular oxygen, 6-hydroxycyclohexadienyl radicals can react with themselves through disproportionation and dimerization pathways. nih.govexlibrisgroup.com These self-reactions are particularly relevant at high radical concentrations.

Disproportionation reactions involve the transfer of a hydrogen atom between two radicals, leading to the formation of a stable molecule and another radical. For substituted hydroxycyclohexadienyl radicals, disproportionation has been shown to occur via hydrogen atom abstraction rather than electron transfer. exlibrisgroup.com In the context of tryptophan, the hydroxyl radical adduct can disproportionate in the presence of ferric EDTA to form hydroxylated derivatives. nih.gov

Interception by Scavenger Molecules and Reductants

The 6-hydroxycyclohexadienyl radical can be intercepted by various scavenger molecules and reductants, altering its reaction pathways. rsc.org In atmospheric chemistry, tropospheric scavenger molecules such as nitrogen monoxide (NO) and nitrogen dioxide (NO2) compete with molecular oxygen for reaction with the radical adducts. dntb.gov.ua

The reaction with oxidizing agents like ferricyanide (B76249) (Fe(CN)63-) has been studied to understand the electron transfer properties of the radical. exlibrisgroup.com This oxidation proceeds through a rate-determining electron transfer followed by a rapid loss of a proton. exlibrisgroup.com Similarly, the radical can be oxidized by other metal ions. acs.org The presence of reductants can lead to the "repair" of the radical, regenerating the parent aromatic compound. For example, the ferrous ion (Fe2+) can reduce aromatic radical cations. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a fundamental reaction mechanism where both an electron and a proton are transferred in a concerted or stepwise manner. nih.govresearchgate.netnih.gov This mechanism is crucial in many chemical and biological radical reactions. nih.govdntb.gov.ua

In the context of the 6-hydroxycyclohexadienyl radical, PCET pathways can be significant, particularly in its oxidation reactions. For instance, the oxidation of substituted hydroxycyclohexadienyl radicals by ferricyanide is proposed to involve a rate-determining electron transfer followed by a fast proton loss, which can be viewed as a form of stepwise PCET. exlibrisgroup.com

The thermodynamics of PCET reactions are often more favorable than those of the individual electron transfer or proton transfer steps. researchgate.net The efficiency of PCET depends on factors such as the solvent, the presence of hydrogen-bonding networks, and the redox potentials of the reactants. researchgate.netnih.gov Theoretical models have been developed to calculate PCET rate constants and understand the underlying quantum mechanical effects, such as tunneling. princeton.edu

Kinetic and Thermodynamic Parameters of Key Reaction Steps

The reactivity of the 6-hydroxycyclohexadienyl radical is quantified by the kinetic and thermodynamic parameters of its various reaction pathways. These parameters are essential for developing accurate chemical models. acs.orgrsc.orgiwaponline.comacs.org

The reaction of the 6-hydroxycyclohexadienyl radical with molecular oxygen has been studied over a range of temperatures. The rate constant for the addition reaction (k1) and the self-reaction (k2) have been determined experimentally. acs.org

Interactive Table: Kinetic Parameters for Reactions of 6-Hydroxycyclohexadienyl Radical

| Reaction | Rate Constant (k) | Temperature (K) | Conditions | Reference |

| C₆H₆OH + O₂ ⇌ C₆H₆(OH)OO | (1.4 ± 0.8) x 10⁻¹² exp(-18.6 ± 1.7 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹ | 252-273 | 1.01 ± 0.02 bar (He) | acs.org |

| C₆H₆OH + C₆H₆OH → products | (6 ± 3) x 10⁻¹¹ exp(-2.00 ± 1.6 kJ mol⁻¹/RT) cm³ molecule⁻¹ s⁻¹ | 252-285 | 1.01 ± 0.02 bar (He) | acs.org |

Thermodynamic parameters, such as the standard enthalpy of reaction (ΔH°), provide insight into the energetics of the reactions. acs.orgacs.org For the reaction of the 6-hydroxycyclohexadienyl radical with molecular oxygen, the standard enthalpy has been determined using the third-law method. acs.org

Interactive Table: Thermodynamic Parameters for the Reaction C₆H₆OH + O₂ ⇌ C₆H₆(OH)OO

| Parameter | Value | Method | Reference |

| ΔH°₂₉₈ | -43.6 ± 2.0 kJ mol⁻¹ | Third-law method | acs.org |

| ΔH°₂₉₈ | -18.38 kcal mol⁻¹ (-76.9 kJ mol⁻¹) | Theoretical Calculation | acs.org |

The entropy (S) and Gibbs free energy (G) are also crucial for understanding reaction feasibility and equilibrium positions. acs.orgnumberanalytics.com High-level ab initio calculations have been performed to determine the enthalpy and entropy of the 6-hydroxycyclohexadienyl radical. acs.org

Solvent Effects on Reaction Mechanisms and Adduct Stability

The solvent environment, while often considered to have a minimal impact on free radical reactions compared to ionic processes, can exert significant influence on the kinetics, mechanisms, and stability of intermediates like the 6-hydroxycyclohexadienyl radical. canada.carsc.org The conventional wisdom that radical reactions are largely immune to solvent effects has been challenged by numerous studies demonstrating that factors such as solvent polarity, viscosity, and hydrogen-bonding capabilities can dramatically alter reaction rates and even redirect reaction pathways. canada.caacs.org These kinetic solvent effects (KSEs) are crucial for understanding the behavior of the 6-hydroxycyclohexadienyl radical in various chemical and biological systems. canada.ca

Research has shown that both electron-donating and electron-withdrawing groups tend to stabilize a free radical. uomustansiriyah.edu.iq However, the interaction of the radical and its precursor or subsequent products with the solvent can introduce complex effects. canada.cauomustansiriyah.edu.iq For instance, polar solvents, particularly hydrogen-bond donor (HBD) solvents, can significantly affect the lifetimes and reaction routes of related radical species like alkoxyl radicals by solvating the starting material and transition states to different extents. canada.ca

Computational studies employing methods like the Self-Consistent Reaction Field (SCRF) have been utilized to model solvent effects on the reactivity of aromatic compounds and the stability of their radical adducts. psu.edu These theoretical approaches help elucidate the role of the solvent in modifying the energy landscape of the reaction. acs.orgpsu.edu

Experimental investigations have provided concrete evidence of the solvent's role. The formation of cyclohexadienyl-type radicals has been compared in ionic liquids versus traditional molecular solvents. researchgate.net In one study, the generation of the cyclohexadienyl radical was found to be significantly enhanced in phosphonium-based ionic liquids compared to molecular solvents like triethanolamine (B1662121) or cyclohexanol. researchgate.net This suggests a profound and unforeseen interaction between the solvent and the radical, altering its stability and formation efficiency. researchgate.net

The reactivity of phenols, which form hydroxycyclohexadienyl-type intermediates when scavenging radicals, shows a strong dependence on the solvent. ustc.edu.cn The rate of radical scavenging is influenced not just by the solvent's dielectric constant but more significantly by its hydrogen-bonding characteristics. ustc.edu.cn For example, although methanol (B129727) and acetonitrile (B52724) have similar dielectric constants, the reaction rates for phenols are considerably higher in methanol. ustc.edu.cn This is attributed to methanol's ability to form hydrogen bonds with itself, which limits its H-bonding interaction with the phenolic hydroxyl group, thereby leaving it more available for hydrogen atom donation. ustc.edu.cn In contrast, solvents like acetone (B3395972) and acetonitrile can form stronger interactions with the phenol, thus reducing its reactivity. ustc.edu.cn

The stability and reactivity of the parent cyclohexadienyl radical, a close analogue, have also been studied in various nonpolar solvents. The rate constant for the reaction of the cyclohexadienyl radical with molecular oxygen was found to be diffusion-limited in cyclohexane. acs.org The specific solvent environment also subtly influences the radical's absorption spectrum. acs.org

The following tables present research findings on the influence of solvents on radical reactivity and properties.

Table 1: UV Absorption Maxima of the Cyclohexadienyl Radical in Various Nonpolar Solvents

This table shows the position of the UV absorption band for the cyclohexadienyl radical in different nonpolar solvents, indicating a slight solvent-dependent shift in the electronic properties of the radical.

| Solvent | Wavelength (nm) |

| Cyclohexane | 311.0 |

| Dichloromethane | 312.5 |

| Perfluorohexane | 307.5 |

| 1,1,2-Trichlorotrifluoroethane | 310.0 |

| Data sourced from The Journal of Physical Chemistry A. acs.org |

Table 2: Rate Coefficients for the Reaction of Catechol with a Free Radical (DPPH) in Various Solvents at 25°C

This table illustrates the significant impact of the solvent on the reaction rate of catechol, a reaction that proceeds via a hydroxycyclohexadienyl-type intermediate. The data highlights the role of solvent properties beyond simple polarity.

| Solvent | Dielectric Constant (ε) | Rate Coefficient (k) (M⁻¹s⁻¹) |

| Methanol | 33.0 | 2.51 x 10⁵ |

| Acetonitrile | 36.6 | 1.10 x 10⁵ |

| Acetone | 20.7 | 0.81 x 10⁵ |

| Tetrahydrofuran | 7.5 | 0.25 x 10⁵ |

| Data sourced from The Journal of Physical Chemistry A. ustc.edu.cn |

In aqueous solutions, the formation and fate of hydroxycyclohexadienyl radicals are intrinsically linked to the properties of water. nih.gov For example, the one-electron oxidation of some aromatic compounds leads to a cation radical, which can then undergo protolysis with water to form the hydroxycyclohexadienyl radical and a proton. nih.gov The stability of the adduct in this environment is critical, as its subsequent reactions, such as one-electron oxidation or reduction, lead to permanent modification of the parent molecule. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Cyclohexadienyl, 6 Hydroxy Species

Time-Resolved Spectroscopy for Transient Detection

Time-resolved spectroscopic techniques are indispensable for observing short-lived species like the 6-hydroxycyclohexadienyl radical, which is formed during the reaction of hydroxyl radicals with benzene (B151609). aip.orgresearchgate.net These methods provide insights into the radical's electronic structure and vibrational modes on timescales relevant to its existence.

Transient absorption spectroscopy is a primary tool for detecting and characterizing the 6-hydroxycyclohexadienyl radical. aip.org Following the generation of hydroxyl radicals, for instance through pulse radiolysis of water, their addition to benzene results in the formation of the 6-hydroxycyclohexadienyl radical. aip.orgacs.org This radical exhibits a characteristic broad ultraviolet (UV) absorption spectrum.

Studies have consistently identified a strong absorption maximum for the 6-hydroxycyclohexadienyl radical in the near-UV region. aip.orgacs.org The transient absorption spectrum shows a broad band with a maximum typically reported around 310-313 nm. aip.orgnih.gov Some studies also report a maximum at 280 nm. researchgate.netacs.org In the presence of oxygen, a different transient species is observed with an absorption shifted to lower wavelengths, which is attributed to the hydroxycyclohexadienyl peroxy radical. aip.org

The molar extinction coefficient and absorption cross-section of the 6-hydroxycyclohexadienyl radical have been determined through these transient absorption studies, providing quantitative data on its formation and concentration.

Table 1: UV Absorption Characteristics of 6-hydroxy-Cyclohexadienyl Radical

| Parameter | Value | Wavelength (nm) | Reference |

| Absorption Maximum (λmax) | ~313 nm | 313 | aip.org |

| Absorption Maximum (λmax) | 280 nm | 280 | acs.org |

| Molar Extinction Coefficient (ε) | 3500 ± 800 M⁻¹cm⁻¹ | 313 | aip.org |

| Absorption Cross-Section (σ) | (8.1 ± 1.4) × 10⁻¹⁸ cm² molecule⁻¹ | 280 | acs.org |

| Absorption Cross-Section (σ) | (4.6 ± 0.7) × 10⁻¹⁸ cm² molecule⁻¹ | 280 | acs.org |

This table summarizes key UV absorption parameters for the 6-hydroxycyclohexadienyl radical as determined by transient absorption spectroscopy.

Time-Resolved Resonance Raman (TR-RR) spectroscopy is a powerful technique for obtaining structural information about transient species by probing their vibrational modes. researchgate.net For the 6-hydroxycyclohexadienyl radical, TR-RR can help to distinguish between the different isomers (ortho, meta, para) that are formed. researchgate.net An early Electron Spin Resonance (ESR) study indicated that a mixture of ortho-, meta-, and para- benzoate (B1203000) hydroxycyclohexadienyl radical isomers are formed upon electron irradiation of N₂O saturated benzoate solution. researchgate.net

By tuning the excitation wavelength to be in resonance with the electronic absorption band of the radical, specific vibrational modes can be enhanced, providing a detailed "fingerprint" of the molecule. researchgate.net This technique has been applied to study the isomers of cyclohexadienyl radicals formed during pulse radiolysis of aqueous benzoate solutions. researchgate.net The vibrational frequencies obtained from TR-RR spectra can be compared with theoretical calculations to confirm the identity and structure of the observed radical isomers. acs.orgyidu.edu.cn

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for 6-hydroxy-Cyclohexadienyl Radical

| Computational Method | Torsion Frequency | Reference |

| B3LYP/6-31G(d,p) | 377.77 | acs.org |

| MP2(full)/6-31G(d) | 396.55 | acs.org |

This table presents theoretically calculated torsional vibrational frequencies for the 6-hydroxycyclohexadienyl radical, which are crucial for interpreting TR-RR spectra.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a highly specific technique for the detection and characterization of radical species. acs.org It relies on the interaction of the unpaired electron's magnetic moment with an external magnetic field. libretexts.org The resulting spectrum provides information about the g-factor and hyperfine coupling constants, which are characteristic of a particular radical. libretexts.orglibretexts.org

For the 6-hydroxycyclohexadienyl radical, EPR spectroscopy can confirm its radical nature and provide insights into the distribution of the unpaired electron spin density within the molecule. acs.orgmdpi.com The hyperfine coupling constants arise from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the radical, and their values are sensitive to the geometric and electronic structure. libretexts.orgmdpi.com Studies on similar radicals, like the cyclohexadienyl radical and its isotopomers, have shown good agreement between experimental EPR data and theoretical calculations of hyperfine coupling constants. mdpi.com

Table 3: Experimental Hyperfine Coupling Constants (in Gauss) for Cyclohexadienyl Radical Isotopomers

| Species | H1' | Mu | H1 | Reference |

| C₆H₆Mu | 44.57 | 56.9 | - | mdpi.com |

| C₆H₇ | - | - | 48.03 | mdpi.com |

This table shows experimental hyperfine coupling constants for protons and muons in cyclohexadienyl radicals, illustrating the type of data obtained from EPR/µSR studies that can be applied to understand the 6-hydroxy- derivative.

Time-Resolved Resonance Raman (TR-RR) Spectroscopy for Vibrational Fingerprinting

Mass Spectrometry for Adduct and Metabolite Identification

Mass spectrometry (MS) is a crucial analytical tool for identifying the products formed from the reactions of the 6-hydroxycyclohexadienyl radical, including its adducts and subsequent metabolites. researchgate.netnih.gov This technique separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of molecular weights and elemental compositions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of complex mixtures, making it ideal for identifying metabolites of the 6-hydroxycyclohexadienyl radical in biological or environmental samples. nih.govwellcomeopenresearch.orgnih.gov LC separates the components of a mixture before they are introduced into the mass spectrometer, reducing matrix effects and allowing for the analysis of individual compounds. wellcomeopenresearch.org

LC-MS/MS has been successfully employed to detect and quantify hydroxylated derivatives of aromatic compounds, which are formed via the 6-hydroxycyclohexadienyl radical intermediate. nih.govresearchgate.net For instance, the hydroxylated products of lawsone and juglone, formed through the addition of hydroxyl radicals, have been identified using LC-Q-TOF-MS. nih.gov The high sensitivity and specificity of LC-MS/MS enable the detection of these metabolites even at low concentrations. nih.govyoutube.com

The development of specific LC-MS/MS methods allows for the comprehensive and quantitative analysis of metabolic pathways involving such radical intermediates. wellcomeopenresearch.org

In mass spectrometry, particularly with techniques like tandem mass spectrometry (MS/MS), molecules are fragmented in a controlled manner, and the resulting fragment ions are detected. tutorchase.comlibretexts.org The pattern of fragmentation is highly characteristic of a molecule's structure and can be used for its identification. libretexts.orgslideshare.netlibretexts.org

For metabolites derived from the 6-hydroxycyclohexadienyl radical, such as hydroxylated aromatic compounds, fragmentation pattern analysis can reveal the position of the hydroxyl group and other structural features. nist.govdocbrown.info The fragmentation of the molecular ion can involve the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH) if present. docbrown.infofu-berlin.decdnsciencepub.com For example, in the mass spectrum of phenol (B47542), a key product of the 6-hydroxycyclohexadienyl radical, characteristic fragments corresponding to the loss of CO and CHO are observed. docbrown.info

By analyzing the fragmentation patterns and comparing them to those of known standards or theoretical predictions, the identity of the metabolites can be confidently established. fu-berlin.demsu.edu

Table 4: Common Fragment Ions in the Mass Spectrum of Phenol

| m/z | Proposed Fragment | Loss from Parent Ion (m/z 94) | Reference |

| 94 | [C₆H₅OH]⁺ | - | docbrown.info |

| 66 | [C₅H₆]⁺ | CO | docbrown.info |

| 65 | [C₅H₅]⁺ | CHO | docbrown.info |

This table illustrates the characteristic fragmentation of phenol, a stable end-product of the 6-hydroxycyclohexadienyl radical, providing a basis for identifying similar structures via mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation of Stable Derivatives

The structural elucidation of these stable derivatives is not merely reliant on simple 1D ¹H and ¹³C NMR spectra, which often suffer from signal overlap and ambiguity in complex molecules. Instead, a combination of advanced 2D NMR techniques is required to piece together the molecular puzzle. numberanalytics.com These methods provide detailed information about atomic connectivity and spatial relationships within the molecule. researchgate.netnih.gov

Detailed Research Findings

The comprehensive structural analysis of a stable derivative of the 6-hydroxycyclohexadienyl radical involves a systematic application of various NMR techniques.

¹H NMR Spectroscopy : The initial 1D ¹H NMR spectrum provides crucial preliminary data. For a derivative of the 6-hydroxycyclohexadienyl species, this spectrum reveals the chemical shifts (δ) of protons on the six-membered ring, the proton of the hydroxyl group, and any protons on stabilizing substituents. The coupling constants (J) between adjacent protons offer insight into their dihedral angles and connectivity.

¹³C NMR Spectroscopy : The 1D ¹³C NMR spectrum shows the chemical shifts of all carbon atoms in the molecule. The positions of the sp²-hybridized carbons of the double bonds and the sp³-hybridized carbons, including the one bearing the hydroxyl group, are identified.

Correlation Spectroscopy (COSY) : This 2D technique is fundamental for establishing proton-proton connectivities. mdpi.com A COSY spectrum maps the correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the entire spin-spin coupling network throughout the cyclohexadienyl ring, confirming the sequence of protons. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. mdpi.com This is a powerful tool for assigning the ¹³C signals based on the previously assigned ¹H signals, providing a direct link between the proton and carbon frameworks of the molecule. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC) : To assemble the complete carbon skeleton, the HMBC technique is employed. It reveals correlations between protons and carbons over longer ranges (typically 2 to 4 bonds). nih.gov This is particularly vital for identifying quaternary carbons (those with no attached protons) and for confirming the placement of the hydroxyl group and other substituents on the ring by observing correlations from nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D experiment is crucial for determining the stereochemistry of the derivative. NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. numberanalytics.com For a 6-hydroxycyclohexadienyl derivative, NOESY can establish the relative orientation of the hydroxyl group with respect to other protons on the ring, defining its cis or trans relationship to them.

By integrating the data from these advanced techniques, a complete and unambiguous three-dimensional structure of the stable derivative can be constructed, which in turn provides a reliable model for the original 6-hydroxycyclohexadienyl radical.

Interactive Data Tables for a Representative Derivative

The following tables present illustrative NMR data for a hypothetical stable derivative, demonstrating how the information from various experiments is collated for structural elucidation.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) This table outlines the proton chemical shifts, multiplicities, coupling constants, and assignments.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-1 | 6.15 | dd | 10.0, 2.5 |

| H-2 | 6.02 | dd | 10.0, 2.0 |

| H-3 | 5.85 | m | - |

| H-4 | 5.95 | m | - |

| H-5 | 2.80 | m | - |

| H-6 | 4.60 | br s | - |

| 6-OH | 2.10 | d | 4.5 |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) This table lists the carbon chemical shifts and their corresponding assignments, determined with the aid of HSQC and HMBC spectra.

| Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C-1 | 128.5 |

| C-2 | 127.0 |

| C-3 | 125.8 |

| C-4 | 130.2 |

| C-5 | 35.5 |

| C-6 | 68.0 |

Table 3: Key 2D NMR Correlations (HMBC & NOESY) This table summarizes crucial long-range and spatial correlations that finalize the structural assignment.

| Technique | From Proton(s) | To Carbon/Proton | Conclusion |

|---|---|---|---|

| HMBC | H-6 | C-1, C-5 | Confirms connectivity around the sp³ center. |

| HMBC | H-1 | C-3, C-5 | Establishes long-range connectivity across the ring. |

| HMBC | H-2 | C-4 | Confirms placement of C-4 relative to C-2. |

| NOESY | H-6 | H-5 | Indicates spatial proximity, suggesting a specific conformation/stereochemistry. |

| NOESY | 6-OH | H-1 | Reveals the orientation of the hydroxyl group relative to the ring protons. |

Computational Chemistry Approaches to Cyclohexadienyl, 6 Hydroxy Research

Quantum Chemical Calculations for Structural Optimization and Energy Surfaces.acs.orgacs.org

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 6-hydroxycyclohexadienyl radical. These methods are used to determine the most stable geometric arrangements of the atoms (structural optimization) and to map the potential energy surface, which governs the radical's conformational changes and reactivity. acs.orgacs.org

Density Functional Theory (DFT) Applications.acs.orgmdpi.comnih.gov

Density Functional Theory (DFT) has been widely applied to study the 6-hydroxycyclohexadienyl radical due to its favorable balance of computational cost and accuracy. acs.orgmdpi.com Various DFT functionals, such as B3LYP and M06-2X, have been employed to investigate its properties. acs.orgnih.gov

DFT calculations have been instrumental in:

Structural Determination: Geometries of the different isomers of the hydroxycyclohexadienyl radical (ortho, meta, para, and ipso) have been optimized using DFT methods, often with basis sets like 6-31G(d,p). acs.orgresearchgate.net These calculations help in understanding the relative stabilities of these isomers.

Vibrational Frequencies: Harmonic vibrational frequencies calculated at the DFT level are crucial for identifying stationary points on the potential energy surface as either minima (stable structures) or transition states. acs.orgrsc.org These frequencies are also used to compute zero-point vibrational energies (ZPVE) and thermal corrections to enthalpies and free energies. nih.govrsc.org

Reaction Energetics: DFT has been used to calculate the reaction energies for the formation of hydroxycyclohexadienyl radicals from the addition of a hydroxyl radical to benzene (B151609). acs.org For example, the B3LYP/6-31G(d,p) level of theory has been used to determine reaction energies for the addition at the ortho, meta, para, and ipso positions. acs.org

Potential Energy Surfaces: DFT calculations have been used to explore the potential energy surface for processes like the intramolecular rotation of the hydroxyl group. acs.org These studies have revealed the presence of stabilizing effects like hyperconjugation. acs.org

Interactive Table: DFT Calculated Relative Energies of Hydroxycyclohexadienyl Radical Isomers

| Isomer | Relative Energy (kJ/mol) |

| ortho | 0.0 |

| meta | 13.5 |

| para | 13.1 |

| ipso | 32.0 |

Data obtained from G4(MP2)-6X level of theory calculations, which often use DFT-optimized geometries. rsc.org

Ab Initio Methods (e.g., MP2, G3) for Thermochemical Properties.acs.orgacs.orgacs.org

High-level ab initio methods, while more computationally demanding than DFT, provide more accurate thermochemical data. Methods like Møller-Plesset perturbation theory (MP2) and composite methods such as the Gaussian-n (G3) theories are frequently used to obtain reliable energies. acs.orgacs.org

Key applications of these methods include:

Accurate Energetics: G3 theory has been shown to be highly accurate for predicting reaction barriers and enthalpies for the reaction of the OH radical with benzene. acs.org Composite methods like CBS-Q, CBS-QB3, and G3(MP2) have been used to perform high-accuracy energy calculations on geometries optimized at lower levels of theory (e.g., B3LYP or MP2). acs.orgacs.org

Enthalpy of Formation: Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, have been employed with high-level ab initio calculations to determine the enthalpy of formation of the 6-hydroxycyclohexadienyl radical. acs.orgacs.org For instance, calculations have yielded values for the enthalpy of formation at 298 K. acs.org

Thermochemical Data: Statistical mechanics, combined with structural and vibrational frequency data from ab initio calculations, are used to compute standard entropies (S⁰(T)) and heat capacities (Cₚ(T)) over a wide range of temperatures. acs.org

Interactive Table: Calculated Enthalpy of Formation (ΔfH°₂₉₈) for 6-hydroxycyclohexadienyl radical using various methods

| Computational Method | Enthalpy of Formation (kcal/mol) |

| G3MP2//MP2(full)/6-31G(d) | 10.76 |

| CBS-Q//B3LYP/6-31G(d,p) | 9.92 |

These values were determined using isodesmic reactions. acs.orgacs.org

Molecular Dynamics Simulations for Solvent Effects and Conformational Space.researchgate.netrsc.orgrsc.org

While gas-phase calculations provide fundamental insights, the reactivity of the 6-hydroxycyclohexadienyl radical is often studied in solution. Molecular dynamics (MD) simulations are employed to understand the influence of the solvent and to explore the accessible conformations of the radical. researchgate.netrsc.org

Solvent Effects: MD simulations can model the explicit interactions between the radical and surrounding solvent molecules, such as water. researchgate.netrsc.org This is crucial as solvent can influence the stability of different conformers and the rates of reaction. For instance, the hydration of the hydroxyl radical, a precursor to the 6-hydroxycyclohexadienyl radical, has been studied using MD to understand its behavior in an aqueous environment. researchgate.netrsc.org The Self-Consistent Reaction Field (SCRF) method has also been used to model solvent effects in quantum mechanical calculations. psu.edu

Conformational Sampling: The 6-hydroxycyclohexadienyl radical possesses conformational flexibility, particularly regarding the orientation of the hydroxyl group and the puckering of the cyclohexadienyl ring. MD simulations can explore this conformational space over time, providing a dynamic picture of the radical's structure. This is especially important for understanding how the radical navigates its potential energy surface.

Prediction of Spectroscopic Parameters from Theoretical Models.aip.org

Computational methods are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the identity of a transient species.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption bands in UV-Visible spectra. rsc.org These calculations have been used to support the assignment of experimental spectra to specific isomers and conformers of the hydroxycyclohexadienyl radical. rsc.org

Vibrational Spectra (IR and Raman): As mentioned earlier, the calculation of harmonic vibrational frequencies is a standard output of quantum chemical calculations. acs.orgrsc.org These frequencies can be used to predict the positions of peaks in infrared (IR) and Raman spectra, aiding in the structural characterization of the radical.

Electron Spin Resonance (ESR) Parameters: For radical species, the calculation of ESR parameters like g-factors and hyperfine coupling constants is crucial. aip.org These parameters are highly sensitive to the electronic structure and distribution of the unpaired electron (spin density). aip.org Theoretical predictions of these parameters for the carboxylated derivatives of the hydroxycyclohexadienyl radical have been shown to correlate well with experimental measurements, allowing for a detailed understanding of the spin distribution within the radical. aip.org

Modeling of Reaction Transition States and Pathways.mdpi.comrsc.org

Understanding the reactivity of the 6-hydroxycyclohexadienyl radical requires the characterization of the transition states that connect it to reactants and products.

Transition State Optimization: Computational methods can locate and optimize the geometry of transition states, which represent the energy maxima along a reaction coordinate. The presence of a single imaginary frequency in the calculated vibrational spectrum confirms a structure as a true transition state.

Reaction Barriers: The energy difference between the reactants and the transition state defines the activation energy or barrier for a reaction. DFT and high-level ab initio methods are used to calculate these barriers, providing quantitative insights into reaction kinetics. researchgate.net For example, calculations have been performed to determine the barriers for the addition of the hydroxyl radical to benzene, leading to the formation of the 6-hydroxycyclohexadienyl radical. mdpi.com

Reaction Mechanisms: By mapping out the reactants, intermediates, transition states, and products on a potential energy surface, computational chemistry can elucidate complete reaction mechanisms. rsc.org This includes modeling pathways for the subsequent reactions of the 6-hydroxycyclohexadienyl radical, such as its reaction with molecular oxygen. researchgate.netrsc.org

Role of Cyclohexadienyl, 6 Hydroxy in Environmental and Biological Transformations Mechanistic Focus

Intermediate in Aromatic Hydrocarbon Degradation and Bioremediation Mechanisms

The degradation of aromatic hydrocarbons, such as benzene (B151609), in the environment is often initiated by the action of highly reactive hydroxyl radicals (HO•). ag.govnih.gov This process is fundamental to both natural atmospheric chemistry and engineered bioremediation strategies for contaminated sites. ag.govnih.gov

The primary step in this degradation cascade is the electrophilic addition of a hydroxyl radical to the aromatic ring of a hydrocarbon like benzene. ag.govnih.gov This reaction is extremely rapid and results in the formation of the 6-hydroxycyclohexadienyl radical (also referred to as the benzene-OH adduct). ag.govpsu.edupsu.edu This radical is the initial, unstable intermediate that sets the stage for subsequent breakdown reactions. ag.gov

Once formed, the fate of the 6-hydroxycyclohexadienyl radical is heavily influenced by the surrounding chemical environment, particularly the presence of oxidizing agents like molecular oxygen (O₂) or ferric ions (Fe³⁺). ag.gov In aerobic conditions, the radical can react with O₂. researchgate.netacs.org This leads to the formation of a hydroxycyclohexadienylperoxyl radical, which can then eliminate a hydroperoxyl radical (HO₂•) to yield phenol (B47542). rsc.orgresearchgate.net This transformation is significant because phenol is more water-soluble and generally more susceptible to further microbial or chemical degradation than the parent benzene molecule. ag.gov

In the context of bioremediation, which leverages microorganisms to break down pollutants, this initial hydroxylation is a critical bottleneck, especially for less water-soluble hydrocarbons. ag.govnih.govbsmiab.org Microorganisms, including various species of bacteria and fungi, can be employed to facilitate the degradation of aromatic compounds. nih.govfrontiersin.org Some microbes possess enzyme systems, like cytochrome P450 monooxygenases, that can generate radical species to attack the aromatic ring, mimicking the environmental process and initiating the degradation sequence via the 6-hydroxycyclohexadienyl intermediate. nih.govnih.gov The efficiency of bioremediation can be enhanced by optimizing conditions that favor the formation and subsequent oxidation of this radical intermediate, leading to the complete mineralization of the aromatic pollutant. ag.gov

Table 1: Key Reactions in the Initial Degradation of Benzene

| Reactants | Intermediate | Product(s) | Significance | Citations |

|---|---|---|---|---|

| Benzene + Hydroxyl Radical (HO•) | 6-hydroxycyclohexadienyl radical | - | Initiates aromatic ring degradation | ag.govnih.gov |

| 6-hydroxycyclohexadienyl radical + O₂ | Hydroxycyclohexadienylperoxyl radical | Phenol + Hydroperoxyl radical (HO₂•) | Increases water solubility and biodegradability | ag.govrsc.org |

Metabolite Formation in Biological Systems: Pathways and Intermediates

In biological systems, the 6-hydroxycyclohexadienyl radical is a key intermediate in the metabolism of xenobiotic aromatic compounds like benzene. nih.govacs.org The primary pathway for this transformation in mammals occurs in the liver and is mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1. nih.govnih.gov

The metabolic process begins with the activation of benzene by CYP enzymes. While multiple mechanistic pathways have been proposed, one prominent route involves the generation of a powerful oxidizing species by the enzyme, which then attacks the benzene ring. nih.govacs.org This attack can lead to the formation of the 6-hydroxycyclohexadienyl radical. nih.gov This radical is not the final product but a transient intermediate on the path to more stable metabolites.

From the 6-hydroxycyclohexadienyl radical stage, the pathway can proceed in several directions. A common subsequent step is the formation of phenol. acs.orgnih.gov This occurs through the loss of a hydrogen atom, restoring the aromaticity of the ring. acs.org Phenol is a major metabolite of benzene and is typically excreted after conjugation. nih.gov

However, the initial enzymatic reaction can also lead to the formation of benzene oxide, an epoxide, which exists in equilibrium with oxepin. acs.orgnih.gov Benzene oxide can then undergo several transformations:

Spontaneous rearrangement: It can isomerize to form phenol. nih.gov

Enzymatic hydration: The enzyme epoxide hydrolase can add water to benzene oxide, forming benzene dihydrodiol. This can then be oxidized to catechol. nih.gov

Conjugation: It can react with glutathione (B108866), a process that can be mediated by glutathione-S-transferases, leading to the formation of S-phenylmercapturic acid (SPMA). nih.gov

The formation of these various metabolites highlights the central, albeit fleeting, role of intermediates like the 6-hydroxycyclohexadienyl radical and benzene oxide in determining the ultimate metabolic fate of benzene. The relative proportions of these metabolites can be influenced by the level of exposure and the specific enzymatic pathways that are active. nih.gov

Table 2: Major Metabolic Pathways of Benzene

| Initial Intermediate(s) | Key Subsequent Metabolites | Significance of Pathway | Citations |

|---|---|---|---|

| 6-hydroxycyclohexadienyl radical , Benzene oxide | Phenol, Hydroquinone (B1673460) | Primary detoxification and excretion route | acs.orgnih.gov |

| Benzene oxide | Benzene dihydrodiol, Catechol | Formation of dihydroxylated metabolites | nih.gov |

| Benzene oxide | S-phenylmercapturic acid (SPMA) | Minor pathway involving glutathione conjugation | nih.gov |

Enzymatic Reaction Mechanisms in Biosynthesis and Xenobiotic Metabolism

The formation of the 6-hydroxycyclohexadienyl radical is a hallmark of specific enzymatic reactions designed to functionalize stable aromatic C-H bonds. This is particularly evident in xenobiotic metabolism catalyzed by cytochrome P450 (CYP) enzymes and in certain biosynthetic pathways. acs.orguclan.ac.uk

Cytochrome P450-mediated reactions: CYP enzymes are monooxygenases that catalyze the insertion of one oxygen atom from O₂ into a substrate. wur.nl In the metabolism of benzene, CYP2E1 is recognized as the most efficient isoform. nih.gov The catalytic cycle of CYP enzymes is complex, involving the activation of molecular oxygen at a heme iron center. wur.nl This generates a highly reactive iron-oxo species, often referred to as Compound I, which is a powerful oxidant. acs.org

The precise mechanism by which this active species hydroxylates benzene is a subject of detailed study. One proposed mechanism involves the direct attack of the iron-oxo species on the benzene ring. acs.org This can lead to the formation of a cationic σ-complex intermediate, which can then be converted to the 6-hydroxycyclohexadienyl radical. acs.org Subsequent steps, such as the "rebound" mechanism where the hydroxyl group is transferred from the iron center to the radical, lead to the formation of phenol. acs.org The formation of biphenyl (B1667301) as a byproduct in some reconstituted systems provides evidence for the production of the hydroxycyclohexadienyl radical, as two such radicals can dimerize. nih.gov

Radical SAM Enzymes: Beyond xenobiotic degradation, radical-based C-H activation is a strategy used in natural product biosynthesis. Radical S-Adenosyl-L-methionine (SAM) enzymes are a large superfamily that uses a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. nih.gov This radical is a potent oxidant capable of abstracting a hydrogen atom from a vast array of substrates, initiating a wide range of complex transformations, including cyclizations, rearrangements, and methylations. nih.govrsc.org While the direct formation of the 6-hydroxycyclohexadienyl radical by a classic radical SAM enzyme is not the typical pathway for simple aromatics like benzene, these enzymes exemplify the biological use of radical intermediates to overcome high activation barriers in a controlled manner, a principle that also governs the P450-mediated formation of the 6-hydroxycyclohexadienyl radical. rsc.org

The ability of enzymes to generate and control highly reactive radical intermediates like 6-hydroxycyclohexadienyl is crucial. The active site of the enzyme provides a constrained environment that guides the reaction, preventing the radical from diffusing away and engaging in unwanted side reactions, thus ensuring the formation of the desired product. researchgate.net

Mechanistic Insights into Reactive Oxygen Species (ROS) Interactions with Biomolecules

Reactive oxygen species (ROS) are a group of highly reactive chemicals derived from molecular oxygen, including the hydroxyl radical (HO•) and superoxide (B77818) anion (O₂•⁻). wikipedia.orgmdpi.com The interaction between ROS and aromatic biomolecules is a fundamental process in oxidative stress and toxicology. nih.gov The formation of the 6-hydroxycyclohexadienyl radical is a direct consequence of the reaction between the hydroxyl radical and benzene or other aromatic compounds. researchgate.netnih.gov

The reaction is initiated by the electrophilic attack of the HO• radical on the electron-rich aromatic ring. nih.gov This addition reaction is extremely fast and leads to the formation of the 6-hydroxycyclohexadienyl radical. psu.edupsu.edu This radical is a key intermediate in the cascade of oxidative damage. nih.gov

The subsequent reactions of the 6-hydroxycyclohexadienyl radical are critical in determining the final products and the extent of biological damage. A primary reaction partner in an aerobic biological environment is molecular oxygen (O₂). acs.orgrsc.org The 6-hydroxycyclohexadienyl radical can reversibly add O₂ to form a hydroxycyclohexadienylperoxyl radical. rsc.orgacs.orgiwaponline.com This peroxyl radical is itself a reactive species and can undergo several transformations:

Formation of Phenol: The peroxyl radical can eliminate a hydroperoxyl radical (HO₂•), which is in equilibrium with the superoxide anion (O₂•⁻), to yield phenol. acs.orgrsc.org This pathway represents a detoxification step in some contexts but also generates another ROS.

Ring Opening: The peroxyl radical can undergo intramolecular reactions, leading to the cleavage of the aromatic ring and the formation of various smaller, often highly reactive, aldehyde and dicarbonyl fragments. researchgate.netrsc.org

Dimerization and Further Oxidation: Under conditions of high radical flux, these radicals can react with each other, leading to the formation of products like hydroquinone and other dihydroxylated species. rsc.org

The formation of the 6-hydroxycyclohexadienyl radical from ROS attack is a double-edged sword. It initiates the breakdown of potentially toxic aromatic compounds, but the radical itself and its subsequent reaction products can contribute to oxidative stress by damaging other vital biomolecules like proteins, lipids, and DNA. nih.gov For instance, the formation of o-Tyrosine from phenylalanine is used as a specific biomarker for the generation of hydroxyl radicals in biological systems, operating through a similar mechanism of HO• addition to an aromatic ring. nih.gov

Table 3: Interactions of the 6-hydroxycyclohexadienyl Radical with ROS

| Initial Reaction | Intermediate Radical | Subsequent Reaction with O₂ | Products | Biological Implication | Citations |

|---|---|---|---|---|---|

| Benzene + Hydroxyl Radical (HO•) | 6-hydroxycyclohexadienyl radical | Forms hydroxycyclohexadienylperoxyl radical | Phenol, Ring-opened fragments | Initiation of oxidative damage and/or degradation of aromatic compounds | nih.govresearchgate.netrsc.org |

| Phenylalanine + Hydroxyl Radical (HO•) | Phenylalanine-OH adduct | Forms peroxyl radical | o-Tyrosine, m-Tyrosine, p-Tyrosine | Biomarker for oxidative stress | nih.gov |

Applications and Advanced Synthetic Strategies Involving Cyclohexadienyl, 6 Hydroxy Adducts

Utilization as Key Intermediates in Stereoselective Organic Synthesis

The rigid, non-aromatic ring of 6-hydroxy-cyclohexadienyl adducts provides a valuable stereochemical scaffold for controlling the three-dimensional arrangement of atoms in organic synthesis. A reaction is considered stereoselective when it favors the formation of one stereoisomer over others. saskoer.ca The defined spatial orientation of substituents on the cyclohexadienyl ring allows for facial-selective reactions, where reagents approach preferentially from one face of the molecule over the other, leading to high diastereoselectivity.

A notable application involves the synthesis of 2-hetaryl-1,3-tropolones, where the initial step is an aldol (B89426) condensation that forms 6-(2-hetarylmethylene)-6-hydroxy-2,4-cyclohexadiene-1-one intermediates. beilstein-journals.org These adducts have been successfully isolated and structurally characterized, confirming their role as key intermediates in the reaction pathway. beilstein-journals.org

Furthermore, related cyclohexadienyl systems are employed in stereoselective cycloaddition reactions. For instance, the reaction of a (cyclohexadienyl)phthalimide with nitrosobenzene (B162901) proceeds with high diastereofacial and regioselectivity to produce a bicyclic oxazine (B8389632) adduct. marquette.edu This highlights how the cyclohexadienyl core can direct the approach of a reactant to achieve a specific stereochemical outcome. Similarly, silver-catalyzed stereoselective transfer of a cyclohexadienyl group has been developed as a novel method to access chiral arylphenylmethanols, demonstrating the utility of these intermediates in asymmetric catalysis. researchgate.net The development of rhodium-catalyzed [2+2+2] cyclotrimerization reactions to produce highly valued chiral cyclohexadienylamines further underscores the importance of these scaffolds in accessing complex, stereodefined molecules. researchgate.net

Design of Catalytic Systems for C-H Functionalization